![molecular formula C16H15F2NO3S B2441769 (E)-N-[[4-(difluoromethoxy)phenyl]methyl]-2-phenylethenesulfonamide CAS No. 1211954-55-0](/img/structure/B2441769.png)
(E)-N-[[4-(difluoromethoxy)phenyl]methyl]-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[[4-(Difluoromethoxy)phenyl]methyl]-2-phenylethenesulfonamide, commonly known as DFP-10825, is a novel compound that has gained significant attention due to its potential therapeutic applications. It is a small molecule inhibitor that selectively targets the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Mecanismo De Acción
DFP-10825 selectively inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. CK2 is a serine/threonine kinase that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. CK2 is overexpressed in many cancers and is associated with poor prognosis. Inhibition of CK2 activity by DFP-10825 induces apoptosis and inhibits cell proliferation in cancer cells. DFP-10825 has also been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of CK2 in immune cells.
Biochemical and Physiological Effects:
DFP-10825 has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells both in vitro and in vivo. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, DFP-10825 has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10825 has several advantages for lab experiments. It is a small molecule inhibitor that selectively targets CK2, which makes it a valuable tool for studying CK2 signaling pathways. DFP-10825 has been optimized for high purity and yield, which makes it suitable for biochemical and cellular assays. However, there are some limitations to using DFP-10825 in lab experiments. It is a relatively new compound, and its long-term effects and toxicity are not fully understood. In addition, the optimal dosage and treatment regimen for DFP-10825 are not yet established.
Direcciones Futuras
DFP-10825 has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. However, there are still several future directions that need to be explored. One of the future directions is to investigate the long-term effects and toxicity of DFP-10825 in animal models. Another future direction is to optimize the dosage and treatment regimen for DFP-10825 in clinical trials. In addition, the potential synergistic effects of DFP-10825 with other chemotherapeutic agents need to be explored. Finally, the development of more potent and selective CK2 inhibitors based on the structure of DFP-10825 is another future direction that could lead to the discovery of new therapeutic agents.
Métodos De Síntesis
DFP-10825 was synthesized by a team of researchers led by Dr. Stefan Knapp at the University of Oxford. The synthesis involved the reaction of 4-(difluoromethoxy)benzyl bromide with 2-phenylethylamine to form the intermediate compound, which was then treated with sulfonamide to obtain the final product. The synthesis method was optimized to obtain high purity and yield of DFP-10825.
Aplicaciones Científicas De Investigación
DFP-10825 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of CK2, which is overexpressed in many cancers and is associated with poor prognosis. DFP-10825 has been found to induce apoptosis and inhibit cell proliferation in cancer cells both in vitro and in vivo. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, DFP-10825 has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-N-[[4-(difluoromethoxy)phenyl]methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3S/c17-16(18)22-15-8-6-14(7-9-15)12-19-23(20,21)11-10-13-4-2-1-3-5-13/h1-11,16,19H,12H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVJXQUYWBCGLA-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

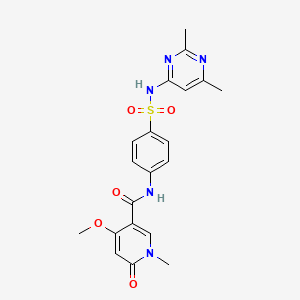
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2441689.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2441690.png)
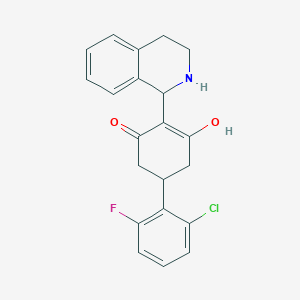
![N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2441693.png)
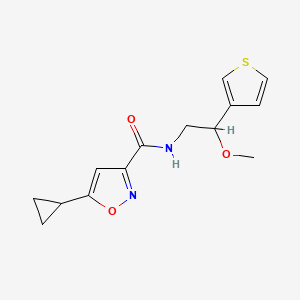
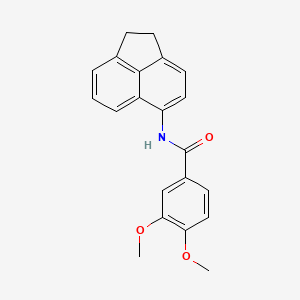
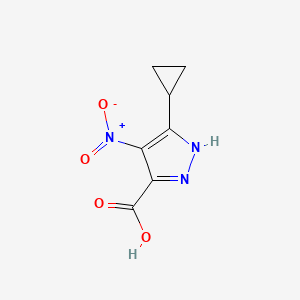
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2441700.png)
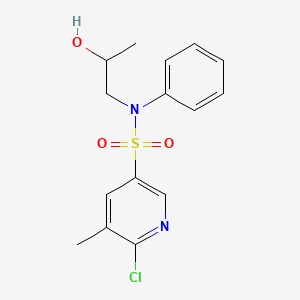
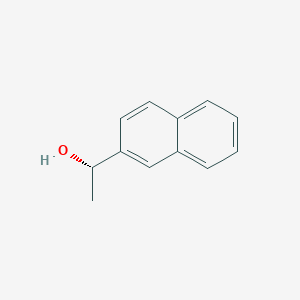
![N-(2,3-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2441706.png)
![(1R,2S)-N-(1-Cyanobutyl)-2-(1H-imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B2441707.png)
![5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2441709.png)